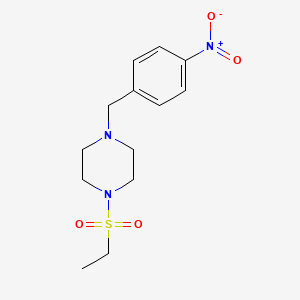![molecular formula C24H20Cl2N2O5 B10888555 2-chloro-4-[(E)-{2-[(3-chlorophenyl)carbonyl]hydrazinylidene}methyl]-6-ethoxyphenyl 4-methoxybenzoate](/img/structure/B10888555.png)
2-chloro-4-[(E)-{2-[(3-chlorophenyl)carbonyl]hydrazinylidene}methyl]-6-ethoxyphenyl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-[(E)-{2-[(3-chlorophenyl)carbonyl]hydrazinylidene}methyl]-6-ethoxyphenyl 4-methoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including chloro, ethoxy, methoxy, and hydrazinylidene, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-[(E)-{2-[(3-chlorophenyl)carbonyl]hydrazinylidene}methyl]-6-ethoxyphenyl 4-methoxybenzoate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:
Formation of the hydrazone: This step involves the reaction of 3-chlorobenzoyl hydrazine with an aldehyde or ketone to form the hydrazone intermediate.
Substitution reactions: The hydrazone intermediate undergoes substitution reactions with appropriate reagents to introduce the chloro, ethoxy, and methoxy groups.
Coupling reactions: The final step involves coupling the substituted hydrazone with 4-methoxybenzoic acid or its derivatives to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity. Catalysts and other additives may also be used to enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-[(E)-{2-[(3-chlorophenyl)carbonyl]hydrazinylidene}methyl]-6-ethoxyphenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced forms.
Substitution: The chloro, ethoxy, and methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or reagent in biochemical assays and studies.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials, coatings, or catalysts.
Mechanism of Action
The mechanism of action of 2-chloro-4-[(E)-{2-[(3-chlorophenyl)carbonyl]hydrazinylidene}methyl]-6-ethoxyphenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-[(E)-{2-[(3-chlorophenyl)carbonyl]hydrazinylidene}methyl]-6-ethoxyphenyl 4-methoxybenzoate
- 2-chloro-4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-6-ethoxyphenyl 4-methoxybenzoate
- 2-chloro-4-[(E)-{2-[(3-fluorophenyl)carbonyl]hydrazinylidene}methyl]-6-ethoxyphenyl 4-methoxybenzoate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C24H20Cl2N2O5 |
|---|---|
Molecular Weight |
487.3 g/mol |
IUPAC Name |
[2-chloro-4-[(E)-[(3-chlorobenzoyl)hydrazinylidene]methyl]-6-ethoxyphenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C24H20Cl2N2O5/c1-3-32-21-12-15(14-27-28-23(29)17-5-4-6-18(25)13-17)11-20(26)22(21)33-24(30)16-7-9-19(31-2)10-8-16/h4-14H,3H2,1-2H3,(H,28,29)/b27-14+ |
InChI Key |
DNCOVHNEFSKWDC-MZJWZYIUSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC(=CC=C2)Cl)Cl)OC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)Cl)Cl)OC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methylpropyl)-2-({5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl}carbonyl)hydrazinecarbothioamide](/img/structure/B10888478.png)
![ethyl 2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoacetate](/img/structure/B10888491.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]thiophene-2-sulfonamide](/img/structure/B10888496.png)
![1-cyclopropyl-3-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B10888505.png)
![1-{3-[2-Nitro-4-(quinoxalin-2-yl)phenoxy]phenyl}ethanone](/img/structure/B10888512.png)
![3-bromo-7-(difluoromethyl)-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B10888519.png)
![4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-ethoxyphenyl naphthalene-1-carboxylate](/img/structure/B10888520.png)
![7-(difluoromethyl)-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B10888521.png)
![3-(4-methoxyphenyl)-6-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10888528.png)
![3-[(4-cycloheptylpiperazin-1-yl)methyl]-1H-indole](/img/structure/B10888536.png)
![2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10888545.png)
![3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B10888548.png)

![2,6-Dimethoxy-4-{[4-(propan-2-yl)piperazin-1-yl]methyl}phenol](/img/structure/B10888569.png)
